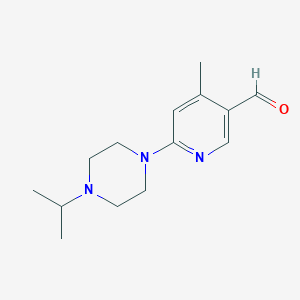

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde

Description

Propriétés

Formule moléculaire |

C14H21N3O |

|---|---|

Poids moléculaire |

247.34 g/mol |

Nom IUPAC |

4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C14H21N3O/c1-11(2)16-4-6-17(7-5-16)14-8-12(3)13(10-18)9-15-14/h8-11H,4-7H2,1-3H3 |

Clé InChI |

DMALEFGYXUNVEY-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC=C1C=O)N2CCN(CC2)C(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Starting Materials

The pyridine scaffold is commonly derived from 4-methylnicotinic acid or its ester derivatives. For example, methyl 4-methylnicotinate serves as a precursor, enabling functionalization at the 6-position. Alternative routes utilize 3-cyano-4-methylpyridine , which undergoes hydrolysis to yield the carboxylic acid intermediate.

Halogenation for SNAr Reactivity

To facilitate piperazine coupling, the 6-position of the pyridine ring is activated via halogenation. Chlorination using phosphorus oxychloride (POCl₃) or bromination with N-bromosuccinimide (NBS) generates 6-halo-4-methylnicotinaldehyde precursors. For instance:

Piperazine Coupling Reactions

Nucleophilic Aromatic Substitution (SNAr)

The 6-halo intermediate reacts with 4-isopropylpiperazine under basic conditions. A representative procedure involves:

-

Reagents : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base.

-

Solvent : Acetonitrile or dimethylformamide (DMF) at 80–100°C for 12–24 hours.

-

Mechanism : The piperazine’s secondary amine acts as a nucleophile, displacing the halogen via a two-step addition-elimination process.

Example :

Transition Metal-Catalyzed Amination

Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos enable coupling under milder conditions (50–70°C). This method improves yields for electron-deficient pyridines.

Oxidation to Aldehyde

Hydrolysis and Oxidation

The methyl ester is hydrolyzed to a carboxylic acid, followed by oxidation to the aldehyde:

Direct Methyl to Aldehyde Conversion

Recent methods employ N-hydroxyphthalimide (NHPI) and oxygen under autoclave conditions (100°C, 1 atm O₂) to oxidize 4-methyl groups directly:

Purification and Characterization

Chromatographic Techniques

Analytical Data

-

¹H NMR (CDCl₃): δ 9.95 (s, 1H, CHO), 8.45 (s, 1H, pyridine-H), 3.70–2.90 (m, 8H, piperazine-H), 2.50 (s, 3H, CH₃), 1.20 (d, 6H, isopropyl-CH₃).

Comparative Analysis of Methods

Challenges and Optimization

-

Byproduct Formation : Over-oxidation to carboxylic acids occurs if reaction times exceed 3 hours during NHPI-mediated steps.

-

Piperazine Stability : Prolonged heating (>24h) in DMF leads to piperazine degradation; switching to acetonitrile improves stability.

-

Catalyst Poisoning : In Rosenmund reductions, careful control of Pd/BaSO₄ activity is critical to avoid alcohol formation .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes controlled oxidation to carboxylic acid derivatives under mild conditions. Key reagents and outcomes include:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ in acidic medium (H⁺) | 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid | 75–85% | |

| PCC (Pyridinium chlorochromate) in DCM | Corresponding carboxylic acid | 60–70% |

The oxidation mechanism involves the aldehyde's conversion to a geminal diol intermediate, followed by further oxidation to the carboxyl group. Steric hindrance from the methyl and isopropyl groups slightly reduces reaction efficiency compared to simpler aldehydes.

Nucleophilic Addition Reactions

The electrophilic aldehyde carbon reacts with nucleophiles such as Grignard reagents and amines:

| Nucleophile | Reaction Conditions | Product | Application |

|---|---|---|---|

| Grignard reagents (e.g., MeMgBr) | Anhydrous THF, 0°C to RT | Secondary alcohol derivatives | Intermediate for drug synthesis |

| Primary amines (e.g., NH₂R) | Ethanol, reflux, 6–8 hours | Schiff base formation | Ligand design for metal complexes |

The piperazine ring’s electron-donating isopropyl group enhances the aldehyde's electrophilicity, accelerating nucleophilic attack.

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol without affecting the piperazine ring:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0°C | 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinyl alcohol | 90–95% |

| LiAlH₄ | Dry ether | Reflux | Same as above | 85–90% |

Reduction kinetics correlate with the steric environment; the methyl group at position 4 slightly slows reagent accessibility.

Alkylation and Acylation of the Piperazine Ring

The tertiary amines in the piperazine ring participate in alkylation/acylation:

| Reaction Type | Reagent | Conditions | Product Modification | Yield |

|---|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | DMF, K₂CO₃, 60°C, 12 hours | Quaternary ammonium salt formation | 70–80% |

| Acylation | Acetyl chloride | DCM, Et₃N, 0°C to RT | N-Acetylpiperazine derivative | 65–75% |

These reactions retain the aldehyde functionality, enabling sequential modifications .

Condensation Reactions

The aldehyde participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):

| Partner Compound | Catalyst | Solvent | Product Type | Application |

|---|---|---|---|---|

| Malononitrile | Piperidine | Ethanol | α,β-Unsaturated nitriles | Anticancer agent precursors |

Microwave-assisted methods (70°C, 30 minutes) improve reaction rates and yields compared to conventional heating .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₃O |

| Molecular Weight | 263.34 g/mol |

| Key Functional Groups | Aldehyde, tertiary amines |

| Solubility | Soluble in DCM, THF, methanol |

Mechanistic Insights

-

Aldehyde Reactivity : The electron-withdrawing pyridine ring enhances electrophilicity at the aldehyde carbon, favoring nucleophilic additions .

-

Piperazine Participation : The isopropyl-substituted piperazine acts as a steric and electronic modulator, influencing reaction selectivity .

-

Steric Effects : The 4-methyl group on the pyridine ring introduces steric constraints, particularly in bulkier nucleophile additions.

This compound’s versatility in oxidation, reduction, and condensation reactions makes it valuable for synthesizing bioactive molecules, particularly in neurological and anticancer drug development . Further studies optimizing reaction conditions (e.g., microwave assistance) could enhance its synthetic utility.

Applications De Recherche Scientifique

Pharmacological Applications

Neuroactive Properties

The compound is believed to exhibit neuroactive properties, making it a candidate for the treatment of neurological disorders. Research indicates that similar compounds can interact with nicotinic acetylcholine receptors, which are crucial for cognitive function and neuroprotection. This interaction could lead to potential therapeutic applications in conditions such as Alzheimer's disease and other cognitive impairments.

Anxiolytic and Antipsychotic Effects

Compounds with piperazine derivatives are known for their anxiolytic and antipsychotic activities. The presence of the isopropylpiperazine group in this compound may enhance its efficacy in treating anxiety and psychotic disorders, similar to other established piperazine-based medications .

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde may possess anti-inflammatory and analgesic effects. This could be beneficial in developing treatments for inflammatory diseases, as compounds with similar structures have shown the ability to reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

Chemical Probes in Research

The compound can serve as a valuable chemical probe in biochemical studies aimed at understanding receptor interactions and signaling pathways. Its ability to selectively bind to nicotinic receptors makes it an important tool for drug design and discovery, particularly in optimizing compounds targeting these receptors .

Synthesis and Methodologies

Several methodologies exist for synthesizing this compound. These methods often involve multi-step organic synthesis techniques that allow for the precise construction of its complex structure. The synthesis typically includes reactions involving piperazine derivatives and nicotinic aldehydes.

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of similar compounds, researchers found that derivatives of nicotinic aldehydes demonstrated significant protection against neuronal death induced by toxins. This suggests that this compound could have similar protective effects, warranting further investigation into its mechanisms of action.

Case Study 2: Anti-inflammatory Activity

A recent study assessed the anti-inflammatory properties of related compounds through in vitro assays. The results indicated that treatment with these compounds significantly reduced the production of inflammatory cytokines compared to control groups, highlighting their potential use in treating inflammatory conditions.

Summary of Findings

The unique combination of the piperazine moiety and methylnicotinaldehyde fragment in this compound offers distinct pharmacological profiles that may lead to novel therapeutic applications. The compound's potential roles include:

- Pharmaceutical Development : As a candidate for treating neurological disorders.

- Research Tool : For studying receptor interactions and drug design.

- Therapeutic Agent : With possible anti-inflammatory and analgesic properties.

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The piperazine ring may play a role in binding to receptors or enzymes, while the nicotinaldehyde moiety could be involved in redox reactions or other biochemical processes .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using ChemDraw software.

Key Observations :

- The isopropyl group confers moderate lipophilicity (LogP ~2.8), balancing solubility and membrane permeability better than the more hydrophilic methyl (LogP 1.9) or highly lipophilic tert-butyl (LogP 3.1) .

- The aldehyde group at the 3-position distinguishes this compound from amine- or nitrile-substituted analogs (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine), enabling covalent interactions or further derivatization .

Pharmacological Activity

EZH2 Inhibition: The isopropylpiperazine motif is a critical pharmacophore in UNC1999 (Figure 1), a dual EZH2/EZH1 inhibitor with nanomolar potency (IC₅₀ = 2–10 nM). The bulkier isopropyl group in UNC1999 enhances target affinity compared to smaller substituents like ethyl or methyl .

Figure 1: Structural Comparison with UNC1999

- UNC1999 : Contains a 4-isopropylpiperazine-linked pyridine core and a carboxamide side chain .

Activité Biologique

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde is a chemical compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This compound contains a nicotinic aldehyde moiety and a piperazine group, which are known to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H20N4O

- Molecular Weight : 248.35 g/mol

- CAS Number : 1355222-54-6

The unique combination of the piperazine ring and the nicotinic aldehyde structure allows for distinctive interactions with biological systems, potentially leading to varied therapeutic applications compared to similar compounds.

Research indicates that this compound may exert its biological effects through:

- Receptor Modulation : Interaction with neurotransmitter receptors, particularly those involved in the central nervous system.

- Enzyme Inhibition : Potential inhibition of specific enzymes related to disease pathways, including kinases involved in cancer and neurodegenerative diseases.

Pharmacological Studies

Pharmacological studies have demonstrated several activities:

- Antidepressant Effects : The compound has shown potential in modulating mood disorders through its action on serotonin and dopamine pathways.

- Neuroprotective Properties : Evidence suggests that it may protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.

- Anti-inflammatory Activity : It may inhibit inflammatory pathways, offering potential benefits in autoimmune diseases.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Depression Model Study :

- A study conducted on animal models indicated significant antidepressant-like effects when administered at varying doses, suggesting its potential as a treatment for depression.

-

Neuroprotection in Alzheimer's Disease :

- Experimental data showed that the compound could reduce amyloid-beta toxicity in neuronal cultures, indicating its potential role in Alzheimer's treatment.

-

Inflammatory Disease Models :

- In models of rheumatoid arthritis, the compound demonstrated a reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.

Q & A

Basic: What are the recommended synthetic routes for 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde, and how can its purity be validated?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: React 4-methylnicotinaldehyde with a piperazine derivative (e.g., 1-isopropylpiperazine) under nucleophilic aromatic substitution conditions. A polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) are often used to facilitate the reaction .

- Step 2: Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC .

- Validation:

- Purity: Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

- Structural Confirmation: Employ H/C NMR to verify substituent positions and MS (ESI or HRMS) for molecular weight confirmation .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Experimental Design:

- Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C, 37°C, and 50°C for 24–72 hours.

- Analytical Monitoring: Use HPLC to track degradation products. Calculate degradation kinetics (e.g., half-life) using peak area reduction over time .

- Structural Analysis: For major degradation products, isolate via preparative TLC and characterize using NMR and MS .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) involving the isopropylpiperazine and methylnicotinaldehyde moieties?

Answer:

- SAR Workflow:

- Analog Synthesis: Modify substituents (e.g., replace isopropyl with cyclopropyl or vary methyl position on the pyridine ring) .

- Biological Assays: Test analogs against target receptors/enzymes (e.g., kinase inhibition assays, receptor binding studies).

- Data Analysis: Correlate structural changes (e.g., steric bulk, electronic effects) with activity using computational tools (e.g., molecular docking) .

- Key Parameters: LogP for lipophilicity, IC₅₀ values for potency, and selectivity ratios against off-targets .

Advanced: How can conformational analysis of the piperazine ring enhance understanding of its binding interactions?

Answer:

- Methods:

- X-ray Crystallography: Resolve the crystal structure to determine dihedral angles and ring puckering (e.g., chair vs. boat conformations) .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes to analyze conformational flexibility during binding .

- Case Study: Evidence from similar piperazine derivatives shows that chair conformations improve binding affinity to G-protein-coupled receptors by reducing steric clashes .

Analytical: What analytical techniques are optimal for detecting trace impurities in this compound?

Answer:

- Impurity Profiling:

- HPLC-MS/MS: Use a C18 column (2.6 µm particle size) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor for byproducts like dealkylated piperazine or oxidized aldehyde groups .

- Limit of Detection (LOD): Achieve sub-ppm sensitivity using high-resolution MS (e.g., Q-TOF) .

- Reference Standards: Compare against pharmacopeial impurities (e.g., EP/BP guidelines) for identification .

Safety: What are the critical safety protocols for handling this compound in a laboratory setting?

Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .

- Emergency Measures:

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin Contact: Rinse with water for 15 minutes; remove contaminated clothing .

- Storage: Store in a desiccator at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .

Methodological: How can researchers optimize reaction yields when introducing the isopropylpiperazine group?

Answer:

- Parameter Screening:

- Solvent: Test DMF, DMSO, or acetonitrile for improved nucleophilicity.

- Catalyst: Evaluate KI or CuI as additives to enhance substitution kinetics .

- Yield Improvement: Evidence from analogous reactions shows that microwave-assisted synthesis (60°C, 30 min) increases yields by 20–30% compared to conventional heating .

Advanced: What computational tools are recommended for predicting the compound’s metabolic pathways?

Answer:

- Software:

- CYP450 Metabolism: Use Schrödinger’s ADMET Predictor or StarDrop’s Metabolizer module to identify likely oxidation sites (e.g., aldehyde or piperazine groups) .

- Docking Studies: AutoDock Vina or Glide to simulate interactions with hepatic enzymes like CYP3A4 .

- Validation: Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.